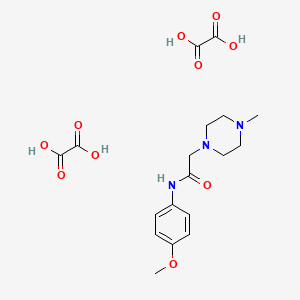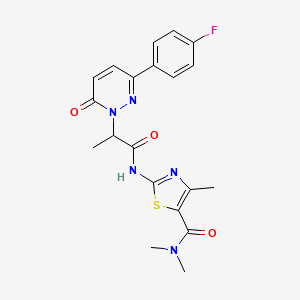
2-(2-(3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl)propanamido)-N,N,4-trimethylthiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN5O3S and its molecular weight is 429.47. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamido)-N,N,4-trimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamido)-N,N,4-trimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das Potenzial dieser Verbindung als antivirales Mittel untersucht. In einer Studie wurde sie synthetisiert und charakterisiert, wobei ihre physikalisch-chemischen Eigenschaften mithilfe von Techniken wie FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS und Einkristall-Röntgenbeugungsanalyse untersucht wurden .
- Rechnergestützte und experimentelle UV-Spektralanalysen liefern Erkenntnisse zu elektronischen Übergängen und Bandlücke .
Antivirale Aktivität
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes such as2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase and Dipeptidyl peptidase 4 . These enzymes play crucial roles in various biochemical processes.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its target enzyme. For instance, if the target is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase, the compound could influence the degradation of aromatic compounds . If the target is Dipeptidyl peptidase 4, the compound could impact the regulation of glucose metabolism .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall pharmacological activity. Additionally, the compound’s stability could be influenced by storage conditions and exposure to light or oxygen .
Eigenschaften
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanoylamino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-11-17(19(29)25(3)4)30-20(22-11)23-18(28)12(2)26-16(27)10-9-15(24-26)13-5-7-14(21)8-6-13/h5-10,12H,1-4H3,(H,22,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOJKGVJOKSZJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)
![[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B2414693.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)
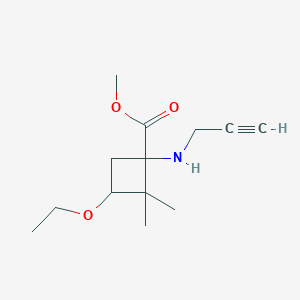
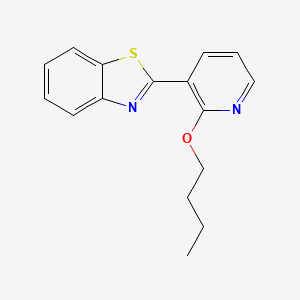
![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)
![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414701.png)
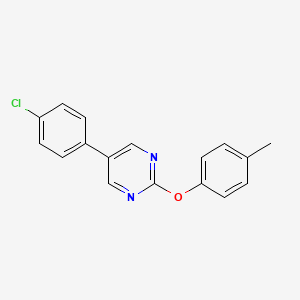
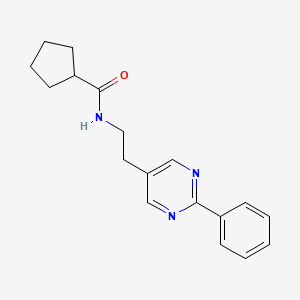

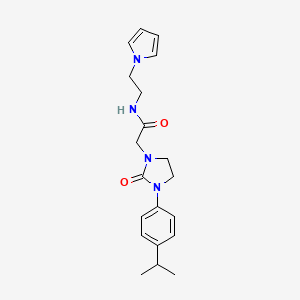
![3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one](/img/structure/B2414708.png)

